molecular formula C33H29N5O B13774051 4(3H)-Quinazolinone, 2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- CAS No. 91045-30-6

4(3H)-Quinazolinone, 2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)-

Cat. No.: B13774051
CAS No.: 91045-30-6
M. Wt: 511.6 g/mol
InChI Key: XDAVSSVHOPLFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone, 2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinazolinone core, a phenyl group, and a benzimidazole moiety linked through a piperidinylmethyl group, making it a unique and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the phenyl group, and the attachment of the benzimidazole moiety. Common synthetic routes may include:

    Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of Benzimidazole Moiety: The benzimidazole moiety can be synthesized separately and then linked to the quinazolinone core through a piperidinylmethyl group using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

4(3H)-Quinazolinone, 2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Benzimidazole Derivatives: Compounds with benzimidazole moieties and varying functional groups.

    Piperidine Derivatives: Compounds containing piperidine rings with different substituents.

Uniqueness

4(3H)-Quinazolinone, 2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- is unique due to its combination of a quinazolinone core, a phenyl group, and a benzimidazole moiety linked through a piperidinylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

4(3H)-Quinazolinone derivatives, particularly those substituted with phenyl and piperidine moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 4(3H)-quinazolinone, 2-phenyl-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- , examining its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C21H23N3OC_{21}H_{23}N_{3}O with a molecular weight of approximately 335.43 g/mol. Its structural features include:

  • A quinazolinone core.
  • Two phenyl groups.
  • A piperidine ring.
PropertyValue
Molecular FormulaC21H23N3OC_{21}H_{23}N_{3}O
Molecular Weight335.43 g/mol
InChI KeyVOEDQUYBWGERTF-UHFFFAOYSA-N
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler quinazolinone derivatives. For instance, the reaction of a substituted benzimidazole with a piperidine derivative can yield the desired product under specific conditions such as solvent-free environments or using catalytic methods.

Antiviral Activity

Research has shown that quinazolinone derivatives exhibit antiviral properties. In a study investigating various quinazolinones, it was found that certain derivatives could inhibit viral replication in cell cultures, particularly against viruses like herpes simplex and influenza .

Case Study:
A derivative similar to the target compound was tested against multiple viruses, demonstrating significant inhibition of viral replication in Vero cell cultures. Specifically, it was effective against para influenza virus and reovirus .

Anticancer Activity

Quinazolinone compounds have been identified as potential anticancer agents. The mechanism often involves the inhibition of microtubule polymerization, which is crucial for cancer cell division. For example, compounds from the same class have shown activity against various human tumor cell lines such as lung carcinoma (A-549), breast cancer (MCF-7), and ovarian cancer (1A9) .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A-549 (Lung)15
MCF-7 (Breast)10
1A9 (Ovarian)20

The biological activity of quinazolinones can be attributed to their ability to interact with various biological targets:

  • Tubulin Inhibition: Many quinazolinones act by disrupting microtubule dynamics, leading to apoptosis in cancer cells.
  • Viral Replication Inhibition: The mechanism for antiviral activity may involve interference with viral entry or replication processes within host cells.

Properties

CAS No.

91045-30-6

Molecular Formula

C33H29N5O

Molecular Weight

511.6 g/mol

IUPAC Name

2-phenyl-3-[2-[1-(piperidin-1-ylmethyl)benzimidazol-2-yl]phenyl]quinazolin-4-one

InChI

InChI=1S/C33H29N5O/c39-33-25-15-5-7-17-27(25)34-31(24-13-3-1-4-14-24)38(33)29-19-9-6-16-26(29)32-35-28-18-8-10-20-30(28)37(32)23-36-21-11-2-12-22-36/h1,3-10,13-20H,2,11-12,21-23H2

InChI Key

XDAVSSVHOPLFJV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4N5C(=NC6=CC=CC=C6C5=O)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.